Acetoxy(tri-n-butyl)tin

Description

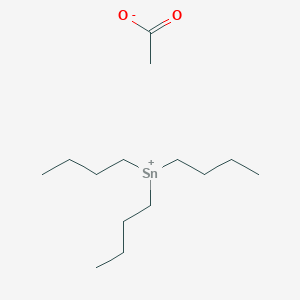

Acetoxy(tri-n-butyl)tin is an organotin compound characterized by a tri-n-butyltin moiety substituted with an acetoxy group (-OAc). Organotin compounds are widely utilized in industrial applications, including catalysis, polymer stabilization, and biocides. The acetoxy group in this compound likely enhances its reactivity in specific chemical transformations, such as transesterification or polymerization processes. Organotin compounds generally exhibit low water solubility and require careful handling due to their toxicity .

Properties

Molecular Formula |

C14H30O2Sn |

|---|---|

Molecular Weight |

349.10 g/mol |

IUPAC Name |

tributylstannanylium;acetate |

InChI |

InChI=1S/3C4H9.C2H4O2.Sn/c3*1-3-4-2;1-2(3)4;/h3*1,3-4H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |

InChI Key |

PWBHRVGYSMBMIO-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn+](CCCC)CCCC.CC(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Organotin Chemistry

Tri-n-butyl(3-methyl-2-butenyl)tin

- Structure : Features a 3-methyl-2-butenyl substituent instead of acetoxy.

- Applications : Used in prenylation reactions (e.g., ethyl propiolate prenylation) and chemical research .

- Solubility : Immiscible with water, similar to Acetoxy(tri-n-butyl)tin .

- Key Difference : The 3-methyl-2-butenyl group may confer higher hydrophobicity compared to the polar acetoxy group, affecting reactivity in organic syntheses.

Dibutyltin Oxide

- Structure: A diorganotin oxide (C₈H₁₈OSn) with oxide bridging two butyl groups.

- Applications : Polymer additive for stabilizing polyvinyl chloride (PVC) .

- Toxicity : Classified as harmful if inhaled, with environmental persistence concerns .

- Key Difference : The absence of an acetoxy group reduces its suitability for reactions requiring nucleophilic acyl substitution.

Functional Analogues with Acetoxy Substitutions

Acetoxyvalerenic Acid

- Structure : A valerenic acid derivative with an acetoxy group.

- Bioactivity : Found in Valeriana officinalis, with concentrations ranging from 0.020% to 0.053% in herbal samples .

Scutecyprin and Derivatives

- Structure: Neo-clerodane diterpenoids with acetoxy or methoxy groups.

- Bioactivity: Acetoxy substitution in these diterpenoids alters metabolic stability and receptor binding compared to methoxy or hydroxyl groups .

Comparative Data Table

Research Findings on Substituent Effects

- Cytotoxicity : In coumarin derivatives, acetoxy substitution reduced cytotoxicity compared to hydroxyl groups in some cases (e.g., compounds 4 vs. 6), but enhanced activity in others (e.g., compounds 12 vs. 15) . This suggests that the acetoxy group’s impact on bioactivity is context-dependent.

- Catalytic Activity: Acetoxy-substituted organotins may exhibit higher electrophilicity, facilitating nucleophilic acyl transfer in esterification reactions compared to alkyl-substituted analogues .

- Environmental Persistence: Organotin compounds like dibutyltin oxide are persistent pollutants, whereas acetoxy groups may increase biodegradability under hydrolytic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.